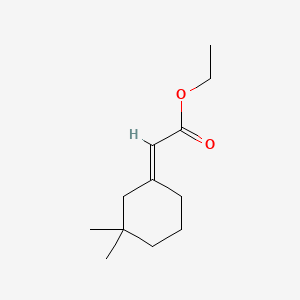
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- is an organic compound with a unique structure that includes a six-membered cyclohexylidene ring and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- typically involves the esterification of acetic acid with (3,3-dimethylcyclohexylidene)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3,3-dimethylcyclohexylidene)acetic acid.
Reduction: Formation of (3,3-dimethylcyclohexylidene)ethanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,3-dimethylcyclohexylidene)ethanol, which can further participate in biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-: Similar structure but with a methyl ester group instead of an ethyl ester.
Acetic acid, (3,3-dimethylcyclohexylidene)-, propyl ester, (2E)-: Similar structure but with a propyl ester group.
Uniqueness
The ethyl ester group in acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- provides unique reactivity and solubility properties compared to its methyl and propyl counterparts. This makes it particularly useful in specific synthetic applications and industrial processes.
Eigenschaften
CAS-Nummer |
37722-78-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
ethyl (2E)-2-(3,3-dimethylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI-Schlüssel |
BKHNGPZOPOPDCJ-CSKARUKUSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/1\CCCC(C1)(C)C |
Kanonische SMILES |
CCOC(=O)C=C1CCCC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


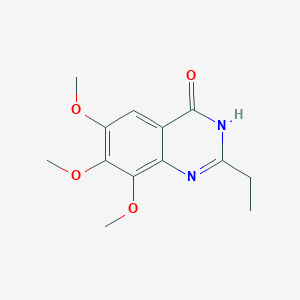

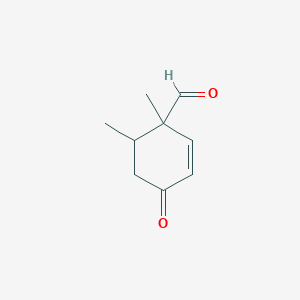
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
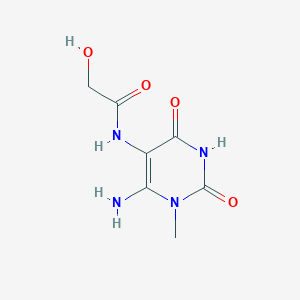
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
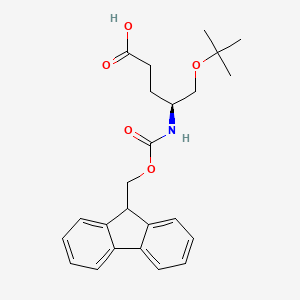
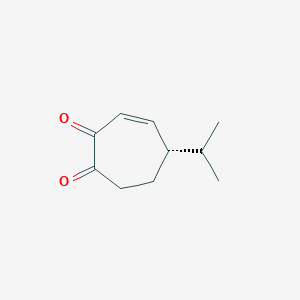
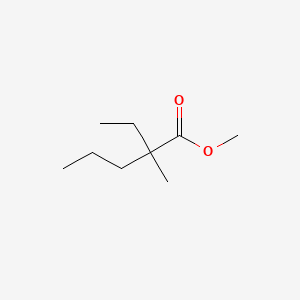
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
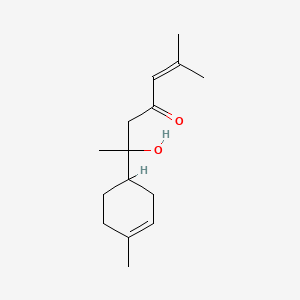
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
